Cas no 1341053-42-6 (N-(6-oxopiperidin-3-yl)prop-2-enamide)

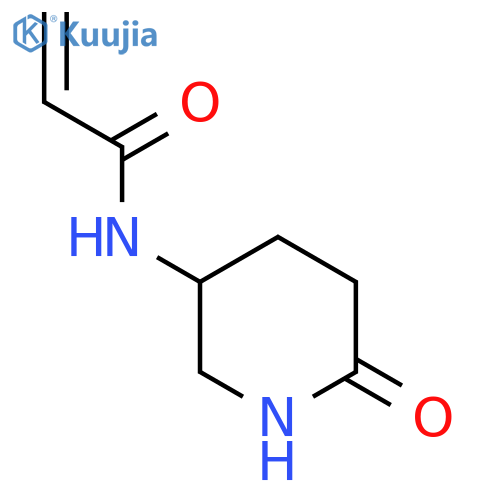

1341053-42-6 structure

商品名:N-(6-oxopiperidin-3-yl)prop-2-enamide

N-(6-oxopiperidin-3-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(6-oxopiperidin-3-yl)prop-2-enamide

- AKOS012972482

- EN300-3044855

- Z1143758757

- 1341053-42-6

-

- インチ: 1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11)

- InChIKey: FCCWLVBJDWUFTE-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC(CN1)NC(C=C)=O

計算された属性

- せいみつぶんしりょう: 168.089877630g/mol

- どういたいしつりょう: 168.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

N-(6-oxopiperidin-3-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3044855-2.5g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-3044855-1.0g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-3044855-10.0g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-3044855-0.1g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-3044855-1g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 90% | 1g |

$770.0 | 2023-09-05 | |

| Enamine | EN300-3044855-5.0g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-3044855-0.05g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-3044855-5g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 90% | 5g |

$2235.0 | 2023-09-05 | |

| Enamine | EN300-3044855-0.5g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-3044855-0.25g |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

1341053-42-6 | 95.0% | 0.25g |

$708.0 | 2025-03-19 |

N-(6-oxopiperidin-3-yl)prop-2-enamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1341053-42-6 (N-(6-oxopiperidin-3-yl)prop-2-enamide) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬